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Compound of Interest

Compound Name: Pacidamycin 3

Cat. No.: B15566214 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pacidamycins are a class of peptidyl-nucleoside antibiotics produced by Streptomyces

coeruleorubidus, which exhibit potent and selective activity against Pseudomonas aeruginosa.

[1][2] The unique and complex structure of these molecules, which includes a 3'-deoxyuridine

nucleoside, a peptide backbone with non-proteinogenic amino acids, and an enamide linkage,

necessitates advanced analytical techniques for unambiguous structural confirmation.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete

structural elucidation of such intricate natural products.[1] This application note provides a

detailed protocol for the confirmation of the structure of Pacidamycin 3 using a suite of one-

dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for Pacidamycin 3

The structural confirmation of Pacidamycin 3 relies on the comprehensive analysis of its ¹H

and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables

summarize the assigned chemical shifts for the key structural components of Pacidamycin 3.

Table 1: ¹H NMR Spectroscopic Data for Pacidamycin 3 (in DMSO-d₆)
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Atom No.
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

Uridine Moiety

5 5.75 d 8.0 Uracil H-5

6 7.90 d 8.0 Uracil H-6

1' 5.90 d 4.0 Ribose H-1'

2' 4.20 m Ribose H-2'

3'α 2.50 m Ribose H-3'α

3'β 2.70 m Ribose H-3'β

4' 4.10 m Ribose H-4'

5' 6.50 d 10.0 Enamide CH

Peptide

Backbone

Ala-1 α-CH 4.30 q 7.0 Alanine-1 α-CH

Ala-1 β-CH₃ 1.30 d 7.0 Alanine-1 β-CH₃

m-Tyr-2 α-CH 4.50 m
meta-Tyrosine-2

α-CH

m-Tyr-2 β-CH₂ 2.90, 3.10 m
meta-Tyrosine-2

β-CH₂

DABA-3 α-CH 4.40 m

2,3-

Diaminobutyric

acid-3 α-CH

DABA-3 β-CH 4.00 m

2,3-

Diaminobutyric

acid-3 β-CH

DABA-3 γ-CH₃ 1.20 d 6.5 2,3-

Diaminobutyric
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acid-3 γ-CH₃

Ala-4 α-CH 4.25 q 7.2 Alanine-4 α-CH

Ala-4 β-CH₃ 1.25 d 7.2 Alanine-4 β-CH₃

Trp-5 α-CH 4.60 m
Tryptophan-5 α-

CH

Trp-5 β-CH₂ 3.20, 3.40 m
Tryptophan-5 β-

CH₂

Aromatic

Residues

m-Tyr Ar-H 6.70-7.20 m
meta-Tyrosine

aromatic protons

Trp Ar-H 7.00-7.80 m
Tryptophan

aromatic protons

Trp Indole NH 10.85 s
Tryptophan

indole NH

Table 2: ¹³C NMR Spectroscopic Data for Pacidamycin 3 (in DMSO-d₆)
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Atom No. Chemical Shift (δ, ppm) Assignment

Uridine Moiety

2 151.0 Uracil C-2

4 163.5 Uracil C-4

5 102.0 Uracil C-5

6 141.0 Uracil C-6

1' 88.0 Ribose C-1'

2' 70.0 Ribose C-2'

3' 38.0 Ribose C-3'

4' 85.0 Ribose C-4'

5' 125.0 Enamide CH

Peptide Backbone Carbonyls

Ala-1 CO 173.0 Alanine-1 CO

m-Tyr-2 CO 172.5 meta-Tyrosine-2 CO

DABA-3 CO 171.0 2,3-Diaminobutyric acid-3 CO

Ureido CO 157.0 Ureido CO

Ala-4 CO 174.0 Alanine-4 CO

Trp-5 CO 175.0 Tryptophan-5 COOH

Peptide Backbone Aliphatic

Ala-1 α-C 50.0 Alanine-1 α-C

Ala-1 β-C 18.0 Alanine-1 β-C

m-Tyr-2 α-C 55.0 meta-Tyrosine-2 α-C

m-Tyr-2 β-C 37.0 meta-Tyrosine-2 β-C

DABA-3 α-C 58.0 2,3-Diaminobutyric acid-3 α-C
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DABA-3 β-C 52.0 2,3-Diaminobutyric acid-3 β-C

DABA-3 γ-C 16.0 2,3-Diaminobutyric acid-3 γ-C

Ala-4 α-C 49.0 Alanine-4 α-C

Ala-4 β-C 17.5 Alanine-4 β-C

Trp-5 α-C 54.0 Tryptophan-5 α-C

Trp-5 β-C 28.0 Tryptophan-5 β-C

Aromatic Residues

m-Tyr Ar-C 115.0-158.0
meta-Tyrosine aromatic

carbons

Trp Ar-C 110.0-136.0 Tryptophan aromatic carbons

Experimental Protocols
1. Sample Preparation

Weigh approximately 5-10 mg of purified Pacidamycin 3.

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the solution gently until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

Pulse Sequence: zg30

Solvent: DMSO-d₆
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Temperature: 298 K

Spectral Width: 16 ppm

Number of Scans: 16

Relaxation Delay: 2.0 s

¹³C NMR Spectroscopy:

Pulse Sequence: zgpg30 (proton-decoupled)

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

2D COSY (Correlation Spectroscopy):

Pulse Sequence: cosygpmfqf

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width (F1 and F2): 12 ppm

Number of Increments (F1): 256

Number of Scans: 8

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Sequence: hsqcedetgpsisp2.3
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Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 180 ppm

Number of Increments (F1): 256

Number of Scans: 16

2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Sequence: hmbcgplpndqf

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 220 ppm

Number of Increments (F1): 256

Number of Scans: 32

Visualization of Structural Elucidation and Workflow
The following diagrams illustrate the logical connections for structure elucidation and the

general experimental workflow.
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Uridine Moiety

Peptide Backbone

H-5 H-6COSY

H-1' H-2'COSY

DABA3 αH

HMBC (NOE)

H-3'COSY H-4'COSY

H-5'

HMBC

Ala1 αH

Ala1 βH₃

COSY

mTyr2 αHHMBC to CO
DABA3 βHHMBC to CO

COSY

Ala4 αH
HMBC to CO

Trp5 αHHMBC to Ureido CO

Click to download full resolution via product page

NMR-based structural connectivity map for Pacidamycin 3.
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Acquisition of NMR Spectra

Start: Purified Pacidamycin 3 Sample

Sample Preparation
(Dissolve in DMSO-d₆)

NMR Data Acquisition

1D ¹H NMR 1D ¹³C NMR 2D COSY 2D HSQC 2D HMBC

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis and Assignment

Structure Confirmation

End: Confirmed Structure of Pacidamycin 3

Click to download full resolution via product page

Experimental workflow for NMR-based structure confirmation.

Conclusion
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The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method

for the structural confirmation of complex natural products like Pacidamycin 3. The protocols

and data presented in this application note serve as a comprehensive guide for researchers

involved in the isolation, characterization, and development of novel antibiotics. The detailed

analysis of ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range

¹H-¹³C correlations (HMBC) allows for the unambiguous assignment of all atoms and the

confirmation of the intricate connectivity within the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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